molecular formula C24H20O4 B373014 Diethyl 2-(4-pyrenylmethylene)malonate

Diethyl 2-(4-pyrenylmethylene)malonate

Cat. No.: B373014
M. Wt: 372.4g/mol
InChI Key: AZZRMUPKOPZIBB-UHFFFAOYSA-N
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Description

Diethyl 2-(4-pyrenylmethylene)malonate is a malonate ester derivative featuring a pyrenylmethylene substituent at the 2-position of the malonate core. These compounds are typically synthesized via Knoevenagel condensation, where diethyl malonate reacts with aldehydes or ketones under acidic or basic conditions . Pyrenyl-based derivatives are of interest due to their extended π-conjugation, which may enhance photophysical properties for applications in materials science or bioimaging.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4g/mol

IUPAC Name

diethyl 2-(pyren-4-ylmethylidene)propanedioate

InChI

InChI=1S/C24H20O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-13-17-9-5-7-15-11-12-16-8-6-10-19(18)22(16)21(15)17/h5-14H,3-4H2,1-2H3

InChI Key

AZZRMUPKOPZIBB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares diethyl 2-(4-pyrenylmethylene)malonate with analogous malonate esters, focusing on synthetic methods , physicochemical properties , and reactivity .

Substituent-Dependent Reactivity
  • Diethyl 2-(Pyridin-2-ylmethylene)malonate () :
    Reacts with benzyne via dipolar cycloaddition to form pyrido[1,2-a]indole derivatives in high yields. This highlights the electron-withdrawing effect of the pyridyl group, which enhances electrophilicity at the methylene position .
  • Diethyl 2-((4-Chlorophenylamino)methylene)malonate (): The chloro substituent increases electrophilicity, facilitating nucleophilic attacks in Michael addition reactions. This compound is used in synthesizing heterocycles like imidazoquinolines .
  • Dimethyl 2-(4-Methylbenzylidene)malonate (): The methyl group on the benzylidene ring stabilizes the crystal lattice via C–H···O interactions, resulting in a monoclinic crystal system (space group P21/c) with density 1.248 Mg/m³ .
Physicochemical Properties
Compound Molecular Formula Melting Point (°C) Key Applications Reference
Diethyl 2-[(3-Bromophenyl)amino]methylene]malonate C₁₄H₁₆BrNO₄ 71–73 Ligand synthesis
Diethyl 2-((4-Chlorophenylamino)methylene)malonate C₁₄H₁₆ClNO₄ - Antimicrobial agent precursors
Dimethyl 2-(4-Methylbenzylidene)malonate C₁₃H₁₄O₄ 58–60 (crystallizes at 331 K) Crystal engineering
Diethyl 2-(4-(Benzyloxy)benzylidene)malonate C₂₁H₂₂O₅ - Photoresponsive materials

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) lower melting points and enhance reactivity in cycloaddition reactions.
  • Bulky substituents (e.g., benzyloxy) improve thermal stability and photophysical properties .

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